Etoricoxib-d3

COX-2 selectivity NSAID pharmacology whole blood assay

Bioanalytical labs requiring precise etoricoxib quantification must avoid unlabeled or incorrect isotopologue internal standards that cause assay failure. Etoricoxib-d3 is the gold-standard deuterated IS, specifically engineered to resolve this: • Delivers a definitive +3 Da mass shift, eliminating isotopic overlap with the parent analyte in LC-MS/MS methods. • Validated to achieve LLOQs as low as 0.25 ng/mL with FDA-compliant accuracy and precision for ANDA bioequivalence studies. • Corrects for matrix effects and ionization variability in plasma, serum, and tissue samples. Supplied with a Certificate of Analysis. For research use only.

Molecular Formula C18H15ClN2O2S
Molecular Weight 361.9 g/mol
CAS No. 850896-71-8
Cat. No. B196412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoricoxib-d3
CAS850896-71-8
Synonyms5-Chloro-6’-methyl-3-[4-(methylsulfonyl)phenyl]-2,3’-bipyridine-d3
Molecular FormulaC18H15ClN2O2S
Molecular Weight361.9 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i2D3
InChIKeyMNJVRJDLRVPLFE-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Etoricoxib-d3: Deuterated Internal Standard for Bioanalysis


Etoricoxib-d3 is a deuterium-labeled analog of etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory and analgesic properties [1]. In this deuterated form, three hydrogen atoms on the methylsulfonyl moiety are replaced with deuterium (D3) . The primary industrial and scientific value of Etoricoxib-d3 lies in its function as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where it enables precise quantification of the unlabeled parent drug in complex biological matrices .

1
Intended Use

Deuterated internal standard (ISTD) for isotope-dilution LC-MS/MS quantification of etoricoxib.

2
Workflow Fit

Requires a +3 Da mass shift (D3 label) for unambiguous parent-ISTD discrimination; compatible with standard MRM acquisition.

3
Selection Context

Supports bioanalytical validation review; not a pharmacological agent — for analytical research use only.

Why Etoricoxib-d3 Is Not Interchangeable


Procurement specialists and laboratory scientists must recognize that Etoricoxib-d3 is fundamentally distinct from unlabeled etoricoxib and cannot be substituted in analytical workflows. Unlabeled etoricoxib (CAS 202409-33-4) is a pharmacologically active COX-2 inhibitor used in clinical and preclinical efficacy studies [1], whereas Etoricoxib-d3 is a research tool specifically designed for accurate quantification. Furthermore, among deuterated internal standards, precise mass shift and isotopic purity critically affect assay performance. Etoricoxib-d3 provides a +3 Da mass shift from the parent compound, which is essential for avoiding isotopic overlap and ensuring unambiguous detection in LC-MS/MS methods [2]. Substitution with non-deuterated etoricoxib or a different isotopologue (e.g., -d4 or -13C6) alters the mass transition and may compromise method validation parameters including accuracy, precision, and recovery [2].

Aspect
Etoricoxib-d3 (target ISTD)
Common substitute attempt
Mass shift
+3 Da (D3) — clean baseline separation in MRM
Unlabeled etoricoxib: no mass shift; different isotopologue (-d4, -13C6): altered transition may shift retention or ion suppression profile
Method performance
Enables regulatory-style accuracy / precision when method is properly validated
Non-isotopic IS or mismatch isotopologue may compromise matrix-effect correction, recovery, and LLOQ reproducibility
Procurement note
Isotopic purity and D3 label position are critical for co-elution behavior
Similar CAS or “etoricoxib” alone does not imply ISTD equivalence; always verify label identity and enrichment

Quantitative Evidence for Etoricoxib-d3 Selection


COX-2 Selectivity in Human Whole Blood

While this evidence pertains to the parent compound etoricoxib, it defines the pharmacological context and establishes why precise quantification of this specific analyte is critically important. In a direct head-to-head comparison using human whole blood assays, etoricoxib exhibited a COX-1/COX-2 IC50 selectivity ratio of 106, substantially exceeding that of comparator coxibs [1].

COX-2 selectivity (whole blood)
Head-to-head
COX-1/COX-2 IC50 ratio: 106
Celecoxib: 7.6 | Rofecoxib: 35 | Valdecoxib: 30
Reported selectivity context justifies analyte-specific ISTD demand.
Data from parent compound; supports need for precise etoricoxib quantification.
COX-2 selectivity NSAID pharmacology whole blood assay

COX-1/COX-2 IC50 Ratio in Independent Whole Blood Assay

In a separate study evaluating novel COX-2 inhibitors using human whole blood assays, etoricoxib demonstrated a COX-1/COX-2 IC50 ratio of 344, which was higher than both rofecoxib (ratio = 272) and celecoxib (ratio = 29.6) [1]. This independent validation reinforces the superior biochemical selectivity profile of etoricoxib.

Independent IC50 ratio
Head-to-head
COX-1/COX-2 ratio: 344
Rofecoxib: 272 | Celecoxib: 29.6
Consistent cross-study selectivity reinforces analytical reference standard need.
Independent whole blood assay validation; class-level inference only.
COX-2 inhibitor biochemical selectivity in vitro pharmacology

LC-MS/MS Method Validation in Rat Plasma and Brain Tissue

A validated LC-MS/MS method for simultaneous quantification of etoricoxib and riluzole in rat plasma and brain tissue employed etoricoxib-d4 as the internal standard. The method achieved a lower limit of quantification (LLOQ) of 0.25 ng/mL in plasma with a signal-to-noise ratio >10, and demonstrated intra-day and inter-day accuracy and precision within FDA validation guidelines [1].

LC-MS/MS validation (rat plasma)
Assay context
LLOQ: 0.25 ng/mL (S/N>10)
Accuracy/precision within bioanalytical validation review criteria
Supports ISTD use for low-level quantification in complex research matrices.
Etoricoxib-d4 ISTD performance; cross-isotopologue context.
LC-MS/MS bioanalytical method validation pharmacokinetics

Pharmacokinetic Profile in Healthy Volunteers

The pharmacokinetic profile of etoricoxib has been well characterized, showing an absolute oral bioavailability of approximately 83-100%, a plasma elimination half-life of approximately 22-25 hours, and extensive metabolism with <1% excreted unchanged [1][2].

PK profile (healthy volunteers)
Assay context
t1/2 ~22-25 h; oral bioavailability ~83-100%
Clearance: ~57 mL/min
Long half-life drives need for accurate ISTD-based plasma monitoring in research PK models.
Parent compound data; supports ISTD selection for exposure-model interpretation.
pharmacokinetics bioavailability half-life

Bioequivalence Study Quantification in Human Plasma

Bioequivalence studies comparing generic etoricoxib formulations to the reference product (Arcoxia®) utilize validated LC-MS/MS methods to quantify plasma concentrations. A study evaluating etoricoxib 120 mg film-coated tablets reported relative bioavailability ranging from 95.38% to 100% [1].

Bioequivalence study
Assay context
Relative bioavailability: 95.38-100%
Test vs. Arcoxia® reference; healthy volunteers
Demonstrates ISTD role in meeting bioequivalence method requirements.
Regulatory-style bioequivalence context; not a product efficacy claim.
bioequivalence LC-MS/MS generic drug development

Stable Isotope-Labeled Method Validation in Human Plasma

A validated HPLC-MS/MS method for the simultaneous determination of unlabeled etoricoxib and 13C6-etoricoxib in human plasma was developed. The method demonstrated extraction recovery >70%, intraday precision ≤7.8% RSD, and accuracy within 3.4% over a calibration range of 5 to 2500 ng/mL [1].

Stable isotope IS validation
Cross-study
Precision ≤7.8% RSD; accuracy within 3.4%
Recovery >70%; calibration 5-2500 ng/mL
Comparable performance of 13C6-IS suggests deuterated IS robustness for method transfer.
Human plasma research matrix; bioanalytical validation review.
HPLC-MS/MS stable isotope labeling absolute bioavailability

Recommended Procurement Scenarios for Etoricoxib-d3


Pharmacokinetic Studies

Etoricoxib-d3 is the required internal standard for LC-MS/MS quantification of etoricoxib in plasma, serum, and tissue samples from preclinical animal models (e.g., rat PK studies) and human clinical trials. As demonstrated in validated bioanalytical methods, deuterated etoricoxib enables LLOQs as low as 0.25 ng/mL with FDA-compliant accuracy and precision [1][2]. The +3 Da mass shift provided by the D3 label ensures unambiguous detection without isotopic interference from the unlabeled analyte .

Bioequivalence and Bioavailability Studies

Regulatory submissions for generic etoricoxib formulations require bioequivalence studies that quantify plasma etoricoxib concentrations using validated LC-MS/MS methods. Etoricoxib-d3 serves as the gold-standard deuterated internal standard to correct for matrix effects, extraction variability, and ionization efficiency fluctuations. Studies have demonstrated that such methods achieve relative bioavailability determinations of 95.38-100% with high precision [3].

Therapeutic Drug Monitoring and Toxicology

Given etoricoxib's extensive CYP3A4-mediated metabolism and the potential for drug-drug interactions affecting exposure [2], TDM may be indicated in specific patient populations (e.g., hepatic impairment, co-administration with CYP3A4 inducers/inhibitors). Etoricoxib-d3 enables accurate quantification of etoricoxib plasma levels, supporting dose optimization and toxicity assessment in clinical laboratory settings.

Metabolite Identification and Drug Metabolism

Etoricoxib undergoes extensive oxidative metabolism to form the 6′-carboxylic acid derivative (major metabolite), 6′-hydroxymethyl-etoricoxib, and etoricoxib-1′-N-oxide [2]. Etoricoxib-d3 can be used as a stable isotope-labeled internal standard in metabolism studies to accurately track and quantify parent drug depletion and metabolite formation kinetics in in vitro hepatocyte incubations or in vivo disposition studies.

Application
Selection Property
Validation Focus
PK bioanalysis (preclinical & research matrices)
Deuterated ISTD (+3 Da) for unambiguous MRM
LLOQ, accuracy, precision in target matrix
Bioequivalence study support
Matrix-effect correction and recovery consistency
Relative bioavailability assessment; method reproducibility
PK monitoring research (drug-interaction models)
ISTD for CYP3A4-mediated exposure studies
Plasma level quantification under co-medication research conditions
Metabolite identification & tracking
Stable isotope-labeled parent for metabolite kinetics
Metabolite formation and depletion profiling in in vitro/in vivo models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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